Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
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Description
“Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate” is a derivative of pyrimidothienopyridazine . Pyridazine and its fused heterocyclic derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .
Synthesis Analysis
The synthesis of this compound involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst to give the corresponding ethoxymethyleneamino intermediate . This intermediate is then reacted directly without purification .Molecular Structure Analysis
The molecular structure of this compound was elucidated on the basis of elemental analysis and various spectroscopic methods . The compound forms brown crystals, with a melting point of 125–127 °C .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and reaction with an intermediate . Pyridazine synthesis involves a variety of reactions, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, unexpected C-C bond cleavage in the absence of metal, and Cu (II)-catalyzed aerobic 6- endo - trig cyclizations .Physical And Chemical Properties Analysis
The compound forms brown crystals, with a melting point of 125–127 °C . The IR spectrum shows peaks at 3056 (CH arom), 1658 (C=O), 1519, 1437 (NO 2) .Scientific Research Applications
Neuroprotective Agent
This compound has been evaluated for its potential as a neuroprotective agent . Neuroprotection is a critical strategy in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in reducing neuronal death and restoring neuronal function .
Anti-neuroinflammatory Properties
Studies suggest that derivatives of this compound can serve as anti-neuroinflammatory agents . They have demonstrated significant properties in inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells, which are key factors in neuroinflammation .
Anticancer Activity
The pyridazine ring, which is part of this compound’s structure, is known to exhibit a range of pharmacological activities, including anticancer properties. It’s been used in medicinal chemistry against various biological targets related to cancer .
Antimicrobial Activity
Pyridazine derivatives, including this compound, have been reported to possess antimicrobial activity. This makes them valuable in the development of new antibiotics and treatments for bacterial infections .
Antidepressant and Anti-hypertensive Effects
The compound’s structure is conducive to biological activities such as antidepressant and anti-hypertensive effects. These properties are crucial for developing treatments for mental health disorders and hypertension .
Agrochemical Applications
Pyridazine and pyridazinone derivatives are also known for their use in agrochemicals . They have been utilized as herbicides and anti-platelet agents, demonstrating the compound’s versatility beyond pharmaceuticals .
properties
IUPAC Name |
ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-4-13(5-2)18(25)22-19-16-15(12-29-19)17(21(27)28-6-3)23-24(20(16)26)14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHKDJIBVVCYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
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